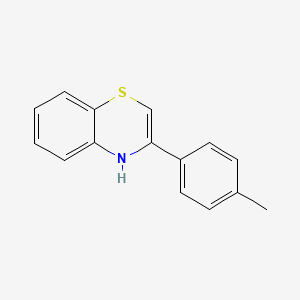

4H-1,4-Benzothiazine, 3-(4-methylphenyl)-

Description

Significance of 1,4-Benzothiazine Core Structures in Heterocyclic Chemistry

The 1,4-benzothiazine nucleus is a privileged scaffold in heterocyclic chemistry, largely due to its association with a broad spectrum of biological activities. cbijournal.com The presence of both nitrogen and sulfur atoms within the six-membered ring, fused to a benzene (B151609) ring, imparts a unique three-dimensional structure that is believed to be crucial for its interaction with biological targets. cbijournal.com Derivatives of 1,4-benzothiazine have been investigated for a multitude of potential therapeutic applications, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive activities. cbijournal.comresearchgate.netarabjchem.orgnih.gov This wide range of biological profiles underscores the importance of the 1,4-benzothiazine core as a foundational element in drug discovery and development. Furthermore, the versatile nature of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to enhance specific activities or explore new therapeutic avenues. nih.gov

Historical Context of 4H-1,4-Benzothiazine Synthesis Methodologies

The synthesis of 4H-1,4-benzothiazines has a rich history, with various methods being developed and refined over the years. A cornerstone in the synthesis of this heterocyclic system is the use of 2-aminothiophenol (B119425) as a key starting material. mdpi.combeilstein-journals.org One of the most common and well-established methods involves the condensation reaction of 2-aminothiophenol with α-haloketones or other bifunctional reagents. nih.gov

Over the decades, numerous advancements have been made to improve the efficiency, yield, and environmental footprint of these synthetic routes. These include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. ijcrt.org Additionally, various catalysts have been employed to facilitate the cyclization and formation of the benzothiazine ring. rsc.org The development of one-pot, multi-component reactions has also provided a more streamlined approach to accessing diverse 1,4-benzothiazine derivatives. rsc.org These historical developments in synthetic methodologies have been instrumental in making a wide range of substituted 1,4-benzothiazines, including 3-aryl derivatives, accessible for further study. nih.gov

Rationale for Focused Research on 3-(4-methylphenyl)-substituted 4H-1,4-Benzothiazines

The focused investigation into specific substituents on the 1,4-benzothiazine core is driven by the principle of structure-activity relationships (SAR). The introduction of an aryl group, such as a 4-methylphenyl (also known as a p-tolyl group), at the 3-position of the 4H-1,4-benzothiazine scaffold can significantly influence its physicochemical properties and biological activity.

The rationale for this specific substitution pattern is multi-faceted:

Steric and Electronic Effects: The 4-methylphenyl group can exert specific steric and electronic effects on the benzothiazine core. The electron-donating nature of the methyl group can influence the electron density of the aromatic system, potentially impacting its binding affinity to biological targets.

Potential for Enhanced Biological Activity: Previous studies on related heterocyclic systems have shown that the presence of a tolyl group can lead to enhanced biological activities, such as antimicrobial or anticancer effects. rjeid.com This provides a strong impetus for synthesizing and evaluating the 3-(4-methylphenyl) derivative of 4H-1,4-benzothiazine.

While extensive research has been conducted on the broader class of 1,4-benzothiazines, detailed studies focusing specifically on the 3-(4-methylphenyl) derivative are part of an ongoing effort to systematically explore the chemical space around this important heterocyclic core. The synthesis and characterization of this specific compound allow for a deeper understanding of how subtle changes in molecular structure can lead to significant differences in chemical behavior and biological function.

Detailed Research Findings

Although specific, in-depth research exclusively focused on 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- is not extensively documented in publicly available literature, the general synthetic routes for 3-aryl-4H-1,4-benzothiazines can be extrapolated to this specific compound. The characterization of such a compound would typically involve a suite of spectroscopic techniques to confirm its structure.

Table 1: General Spectroscopic Data for 3-Aryl-4H-1,4-Benzothiazines

| Spectroscopic Technique | Expected Observations for 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- |

|---|---|

| ¹H NMR | Signals corresponding to the protons of the benzothiazine core, the 4-methylphenyl group (including a characteristic singlet for the methyl protons), and the NH proton of the thiazine (B8601807) ring. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbons of the benzothiazine skeleton and the 4-methylphenyl substituent. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-S stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₃NS), along with fragmentation patterns characteristic of the benzothiazine structure. |

Note: The exact chemical shifts and absorption frequencies would need to be determined experimentally.

Properties

CAS No. |

501001-62-3 |

|---|---|

Molecular Formula |

C15H13NS |

Molecular Weight |

239.3 g/mol |

IUPAC Name |

3-(4-methylphenyl)-4H-1,4-benzothiazine |

InChI |

InChI=1S/C15H13NS/c1-11-6-8-12(9-7-11)14-10-17-15-5-3-2-4-13(15)16-14/h2-10,16H,1H3 |

InChI Key |

JJCSVIHOSGRWJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4h 1,4 Benzothiazine, 3 4 Methylphenyl

Classical and Contemporary Approaches to 1,4-Benzothiazine Scaffold Construction

The formation of the 1,4-benzothiazine ring system is a cornerstone of heterocyclic chemistry. Both long-established and modern synthetic methods are employed to build this valuable scaffold, offering pathways to a wide array of substituted derivatives, including the target compound 3-(4-methylphenyl)-4H-1,4-benzothiazine.

Cyclization Reactions Involving 2-Aminothiophenols

The most prevalent and versatile strategy for synthesizing 1,4-benzothiazines involves the cyclization of 2-aminothiophenol (B119425) with a suitable three-carbon synthon. The nucleophilic nature of both the thiol and amino groups allows for a range of cyclocondensation reactions to form the six-membered thiazine (B8601807) ring.

The reaction between 2-aminothiophenols and β-dicarbonyl compounds is a well-established route to 2,3-disubstituted 4H-1,4-benzothiazines. nih.govcbijournal.com To obtain the specific 3-(4-methylphenyl) substituent, a precursor such as 1-(4-methylphenyl)butane-1,3-dione would be required. The reaction mechanism typically proceeds through the initial formation of an enamine intermediate by condensation of the amino group of 2-aminothiophenol with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the thiol group onto the second carbonyl, leading to cyclization and subsequent dehydration to yield the final 1,4-benzothiazine ring system. nih.gov

Various conditions have been developed to promote this transformation, including the use of supramolecular catalysts like β-cyclodextrin in water, which can afford excellent yields (70–91%) in short reaction times. cbijournal.comnih.gov Microwave-assisted synthesis using basic alumina (B75360) as a solid support has also proven effective. nih.gov

Table 1: Synthesis via Condensation with β-Dicarbonyl Compounds

| Catalyst/Medium | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|

| β-Cyclodextrin/Water | 60 °C | 50 min | 70–91 | cbijournal.comnih.gov |

| Basic Alumina (MWI) | N/A | 6–11 min | 69–85 | nih.gov |

A direct and widely used method for the synthesis of 3-aryl-1,4-benzothiazines is the condensation of 2-aminothiophenol with α-haloketones. cbijournal.com For the synthesis of 3-(4-methylphenyl)-4H-1,4-benzothiazine, the specific starting material required is 2-bromo-1-(4-methylphenyl)ethanone (also known as 2-bromo-4'-methylacetophenone).

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom from 2-aminothiophenol on the α-carbon of the haloketone, displacing the halide ion. nih.gov This is followed by the condensation of the amino group with the ketone's carbonyl group, leading to cyclization and the formation of the 1,4-benzothiazine ring after dehydration. nih.gov This reaction can be facilitated by a catalytic amount of an acid, such as KHSO₄, in a solvent like acetonitrile to produce good yields. cbijournal.com

Table 2: Synthesis via Reaction with α-Haloketones

| Precursors | Catalyst | Solvent | Yield | Reference |

|---|

Oxidative cyclocondensation provides an alternative route, often utilizing simple ketones instead of functionalized precursors like α-haloketones or β-dicarbonyls. To synthesize the target compound, this approach would involve the reaction of 2-aminothiophenol with 4'-methylacetophenone under oxidative conditions.

Strong Brønsted acids have been found to catalyze the oxidative condensation of 2-aminothiophenols with aryl alkyl ketones in dimethyl sulfoxide (DMSO), which acts as both solvent and oxidant, to yield a variety of 2-arylbenzothiazines. researchgate.net Another approach involves the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds in DMSO, followed by oxidation with hydrogen peroxide (H₂O₂) in glacial acetic acid. cbijournal.com The mechanism often involves the in-situ formation of a disulfide from 2-aminothiophenol, which then reacts with an enamine intermediate derived from the ketone. nih.gov

A notable three-component synthesis involves reacting an acetophenone (e.g., 4'-methylacetophenone), a substituted aniline, and elemental sulfur in the presence of a potassium iodide catalyst at elevated temperatures. This method proceeds via multiple C–H bond functionalizations to form the 1,4-benzothiazine ring. nih.govrsc.org

Table 3: Selected Oxidative Cyclocondensation Methods

| Reactants | Catalyst/Oxidant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Aryl Alkyl Ketones | Brønsted Acid / DMSO | N/A | 2-Arylbenzothiazines | researchgate.net |

| 2-Aminothiophenol, 1,3-Dicarbonyls | H₂O₂ / Acetic Acid | N/A | 4H-1,4-Benzothiazines | cbijournal.com |

Ring Expansion Methodologies from Precursor Heterocycles

An alternative strategy to construct the 1,4-benzothiazine skeleton involves the ring expansion of smaller, pre-existing heterocyclic systems, most notably benzothiazoles. This approach can be a powerful tool for accessing specific substitution patterns.

One documented method is the oxidative ring expansion of benzothiazole derivatives. For example, treating benzothiazolylacetates with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) can induce a rearrangement to yield N-alkylated-1,4-benzothiazine derivatives. nih.govcbijournal.com While this specific example leads to N-substituted products, the principle of expanding the five-membered thiazole ring into the six-membered thiazine ring represents a viable, though less common, synthetic strategy.

Novel Catalyst-Mediated Synthetic Routes

Modern synthetic chemistry has introduced a variety of catalyst-mediated reactions to improve the efficiency, selectivity, and environmental footprint of 1,4-benzothiazine synthesis. These methods often operate under milder conditions and can provide access to complex derivatives.

Copper catalysis has been employed in several contexts. For instance, 3-aryl-4H-benzo[b] nih.govnih.govthiazine-4-carbonitriles have been synthesized in high yield from 2-aminobenzothiazoles using a copper–organic framework (Cu–MOF-74) as a catalyst. nih.gov Another approach involves an iodide-catalyzed, aerobic, three-component reaction of acetophenones, anilines, and elemental sulfur, which provides direct access to the 1,4-benzothiazine core through C-H sulfuration. rsc.org This method avoids the pre-synthesis of 2-aminothiophenol.

Metal-Catalyzed Processes (e.g., Cerium Ammonium Nitrate)

Metal-catalyzed reactions offer an efficient and facile approach for the synthesis of 1,4-benzothiazine derivatives. Cerium (IV) ammonium nitrate (CAN) has been identified as a potent catalyst for the one-pot synthesis of related 2-arylbenzothiazoles, which shares mechanistic similarities with the formation of 1,4-benzothiazines. nih.govsemanticscholar.org This method involves the reaction of 2-aminothiophenol with aromatic aldehydes. nih.gov The process is notable for its simplicity, high yields, and operation at ambient temperatures. nih.gov

A facile green approach employing a catalytic amount of ceric ammonium nitrate has been devised for the oxidative cycloaddition of 2-aminobenzenethiol and 1,3-dicarbonyls, leading to 2,3-disubstituted-1,4-benzothiazines in good yield. rjsocmed.com This highlights the versatility of CAN in catalyzing the formation of the benzothiazine ring system.

Organocatalytic and Biocatalytic Strategies (e.g., Baker's Yeast, Graphene Oxide, β-Cyclodextrin)

In the quest for more environmentally benign synthetic routes, organocatalytic and biocatalytic strategies have gained prominence. These methods often provide high selectivity under mild reaction conditions.

Baker's Yeast (Saccharomyces cerevisiae): This readily available biocatalyst has been successfully employed in the synthesis of 1,4-benzothiazines. daneshyari.comresearchgate.netresearchgate.net Baker's yeast catalyzes the cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds. researchgate.net The use of baker's yeast is advantageous as it can accelerate transformations under mild conditions and often eliminates the need for toxic solvents and harsh reagents. daneshyari.comresearchgate.net The reaction can be further expedited through the use of ultrasonication. daneshyari.comresearchgate.net

Graphene Oxide (GO): As an efficient carbocatalyst, graphene oxide has been utilized for the synthesis of functionalized 1,4-benzothiazines. fao.orgresearchgate.net The large surface area and the presence of acidic and oxidative functional groups on the GO nanosheets are believed to effectively catalyze the oxidative cyclization process. fao.org

β-Cyclodextrin: This supramolecular catalyst has been shown to accelerate the synthesis of 1,4-benzothiazines in water. nih.govdntb.gov.ua Cyclodextrins can form inclusion complexes with reactants, thereby enhancing their reactivity and facilitating the desired transformations in an aqueous medium. mdpi.com The cyclocondensation of 1,3-dicarbonyl compounds with substituted diaryl disulfides in the presence of β-cyclodextrin has been reported to produce 2,3-disubstituted benzo-1,4-thiazines in high yields. nih.gov

Microwave-Assisted and Ultrasonication Techniques

To enhance reaction rates and improve yields, microwave irradiation and ultrasonication have been applied to the synthesis of 1,4-benzothiazines.

Microwave-Assisted Synthesis: This technique has been widely reported for the facile synthesis of substituted 4H-1,4-benzothiazines. ijcrt.orgresearchgate.netarkat-usa.orgmdpi.com Microwave-assisted condensation of 2-aminobenzenethiol with β-diketones or β-ketoesters, often on a solid support like basic alumina, leads to high yields in significantly reduced reaction times compared to conventional heating methods. This eco-friendly approach often minimizes the use of toxic solvents. semanticscholar.org

Ultrasonication: The application of ultrasound has been shown to expedite the synthesis of 1,4-benzothiazines. researchgate.netnih.govresearchgate.netmdpi.com For instance, the baker's yeast-catalyzed synthesis of 1,4-benzothiazines is significantly accelerated by ultrasonic irradiation. nih.gov Similarly, ultrasound has been employed in the base-induced ring expansion of 1,3-benzothiazolium cations to yield 4H-1,4-benzothiazines. rsc.org

Table 1: Comparison of Synthetic Methodologies for 1,4-Benzothiazine Synthesis

| Methodology | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Metal-Catalyzed | Cerium Ammonium Nitrate (CAN) | High yields, mild reaction conditions, one-pot synthesis. nih.govnih.govrjsocmed.com |

| Biocatalytic | Baker's Yeast | Environmentally friendly, mild conditions, cost-effective. daneshyari.comresearchgate.netresearchgate.net |

| Organocatalytic | Graphene Oxide | Efficient carbocatalyst, large surface area. fao.orgresearchgate.net |

| Supramolecular | β-Cyclodextrin | Enables reaction in water, recyclable catalyst. nih.govdntb.gov.ua |

| Microwave-Assisted | Microwave Irradiation | Reduced reaction times, improved yields, often solvent-free. ijcrt.orgarkat-usa.org |

| Ultrasonication | Ultrasound Waves | Accelerated reaction rates, enhanced yields. researchgate.netnih.govresearchgate.net |

Targeted Synthesis of 3-(4-methylphenyl)-substituted 4H-1,4-Benzothiazine Derivatives

The targeted synthesis of 3-(4-methylphenyl)-substituted 4H-1,4-benzothiazine derivatives often involves the condensation of a 2-aminobenzenethiol with a β-dicarbonyl compound bearing a 4-methylphenyl group. The general and widely employed method for preparing 1,4-benzothiazines is the oxidative cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds. daneshyari.com For the specific synthesis of a 3-(4-methylphenyl) derivative, a suitable precursor such as 1-(4-methylphenyl)-1,3-butanedione would be reacted with 2-aminobenzenethiol.

Derivatization Strategies for 4H-1,4-Benzothiazine Scaffolds

The 4H-1,4-benzothiazine scaffold can be further modified to produce a library of derivatives with potentially enhanced biological activities. Derivatization can be achieved through various reactions, including electrophilic and nucleophilic substitutions.

Functionalization via Electrophilic Aromatic Substitution

The benzene (B151609) ring of the 4H-1,4-benzothiazine system is susceptible to electrophilic aromatic substitution reactions. The positions on the benzene ring can be functionalized with various electrophiles, depending on the directing effects of the existing substituents and the reaction conditions. These reactions allow for the introduction of a wide range of functional groups, which can significantly alter the physicochemical and biological properties of the parent molecule.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can also be employed to derivatize the 4H-1,4-benzothiazine scaffold. The 1,4-benzothiazine moiety is known to be susceptible to ring contraction to form 1,3-benzothiazole derivatives under the action of nucleophiles. nih.govbeilstein-journals.org This reactivity can be harnessed to synthesize novel heterocyclic systems.

Oxidation and Reduction Transformations (e.g., Sulfone Formation)

The sulfur atom in the 1,4-benzothiazine ring is susceptible to oxidation, most commonly leading to the formation of the corresponding sulfone (S,S-dioxide). This transformation significantly alters the electronic and steric properties of the molecule.

Sulfone Formation:

The oxidation of 4H-1,4-benzothiazines to their respective sulfones is a well-established synthetic procedure. A widely used method involves the treatment of the 4H-1,4-benzothiazine derivative with 30% hydrogen peroxide in a glacial acetic acid solution. This reaction is typically carried out by refluxing the mixture for a period of time to ensure complete oxidation of the sulfide to the sulfone.

The general reaction is as follows: 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- + H₂O₂ (in CH₃COOH) → 3-(4-methylphenyl)-4H-1,4-benzothiazine-1,1-dioxide

This method has been successfully applied to a range of substituted 4H-1,4-benzothiazines. The resulting sulfones are often crystalline solids and can be purified by recrystallization from solvents like ethanol (B145695). The formation of the sulfone can be confirmed by spectroscopic methods, particularly infrared (IR) spectroscopy, which will show characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the SO₂ group.

A study on the synthesis of various 4H-1,4-benzothiazine-1,1-dioxides detailed a general procedure where the parent benzothiazine was dissolved in glacial acetic acid, followed by the addition of 30% hydrogen peroxide. The reaction mixture was refluxed for several hours, and upon cooling and pouring into crushed ice, the sulfone derivative precipitated out.

| Reactant | Oxidizing Agent | Solvent | Condition | Product |

| 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- | 30% Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Reflux | 3-(4-methylphenyl)-4H-1,4-benzothiazine-1,1-dioxide |

| Various substituted 4H-1,4-benzothiazines | 30% Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Reflux | Corresponding 4H-1,4-benzothiazine-1,1-dioxides |

Reduction Transformations:

While the oxidation to sulfones is more commonly reported, reduction of the 4H-1,4-benzothiazine ring system can also be achieved. For instance, the reduction of a related compound, 3-phenyl-2H-1,4-benzothiazine, has been accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This type of reduction typically affects the double bond within the thiazine ring, leading to a dihydrobenzothiazine derivative.

Applying this to the target molecule, a potential reduction reaction could be: 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- + LiAlH₄ → 3-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzothiazine

This transformation would result in a saturated heterocyclic ring, significantly changing the geometry and reactivity of the molecule. The specific conditions and regioselectivity of such a reduction on 3-(4-methylphenyl)-4H-1,4-benzothiazine would require experimental verification.

Alkylation and Arylation Techniques (e.g., Phase-Transfer Catalysis)

Alkylation and arylation of the nitrogen atom at the 4-position of the 4H-1,4-benzothiazine ring introduce a substituent that can further modulate the compound's properties. These reactions are typically performed in the presence of a base to deprotonate the N-H group, making it nucleophilic.

N-Alkylation and N-Arylation:

The nitrogen atom of the 4H-1,4-benzothiazine nucleus can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a suitable base. The choice of base and solvent is critical for the success of the reaction. Stronger bases like sodium hydride (NaH) or weaker inorganic bases like potassium carbonate (K₂CO₃) can be employed depending on the reactivity of the substrate and the alkylating agent.

A general scheme for N-alkylation is: 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- + R-X (in the presence of a base) → 4-R-3-(4-methylphenyl)-4H-1,4-benzothiazine

Where R is an alkyl group and X is a halide. N-arylation can be more challenging and often requires transition metal catalysis, for example, using Buchwald-Hartwig or Ullmann condensation conditions.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). This methodology is particularly useful for the alkylation of N-H containing heterocycles. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated benzothiazine anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases, and often improved yields and selectivities. For the alkylation of 3-(4-methylphenyl)-4H-1,4-benzothiazine, a solid-liquid PTC system could be employed.

| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Product |

| 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- | Alkyl Halide (R-X) | Potassium Carbonate (K₂CO₃) | Tetrabutylammonium Bromide (TBAB) | Acetonitrile | 4-Alkyl-3-(4-methylphenyl)-4H-1,4-benzothiazine |

| 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- | Benzyl Bromide | Sodium Hydroxide (NaOH) | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 4-Benzyl-3-(4-methylphenyl)-4H-1,4-benzothiazine |

While specific examples of phase-transfer catalyzed alkylation of 3-(4-methylphenyl)-4H-1,4-benzothiazine are not extensively documented in the literature, the successful application of this technique to other nitrogen-containing heterocycles, such as benzimidazoles and benzodiazepines, strongly suggests its feasibility and potential benefits for the synthesis of N-substituted derivatives of the target compound.

Mechanistic Investigations of Chemical Transformations Involving 4h 1,4 Benzothiazine, 3 4 Methylphenyl

Reaction Mechanism Elucidation for Benzothiazine Ring Formation (e.g., Michael Addition, Imine Intermediates)

The formation of the 4H-1,4-benzothiazine ring system, including the 3-(4-methylphenyl) derivative, is typically achieved through the condensation of 2-aminothiophenol (B119425) with a suitable three-carbon synthon. The specific mechanisms often involve nucleophilic additions and subsequent cyclization, with pathways differing based on the chosen reactants.

One of the most common strategies involves the reaction between 2-aminothiophenol and α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govnih.gov A proposed mechanism for this reaction involves the following key steps:

Michael Addition: The reaction often initiates with a thia-Michael addition, where the highly nucleophilic thiol group of 2-aminothiophenol attacks the β-carbon of the α,β-unsaturated carbonyl system. This conjugate addition is a crucial carbon-sulfur bond-forming step. nih.gov

Imine/Enamine Intermediate Formation: Following the initial Michael addition, the amino group can react with a carbonyl group. In reactions with 1,3-dicarbonyls, this leads to the formation of an enamine intermediate. nih.gov This intermediate holds the reactive moieties in proximity for the subsequent cyclization.

Intramolecular Cyclization and Dehydration: The final step is an intramolecular cyclization, where the amino group attacks the remaining carbonyl, or a related cyclization involving the enamine, followed by the elimination of a water molecule to form the stable aromatic 1,4-benzothiazine ring. nih.gov

Another well-documented mechanism involves the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides. This pathway has been used to synthesize a related compound, methyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netthiazine-3-carboxylate. researchgate.netacgpubs.org The mechanism proceeds with high regioselectivity:

Regioselective Epoxide Opening: The reaction begins with a nucleophilic attack by the sulfur atom of 2-aminothiophenol on one of the epoxide carbons. The superior nucleophilicity of the thiol group compared to the amine group directs this initial bond formation. researchgate.netacgpubs.org

Intermediate Formation: This ring-opening leads to the formation of intermediates such as cyanohydrins and α-ketoesters. researchgate.netacgpubs.org

Ring Closure: A subsequent intramolecular attack by the nitrogen atom of the amine function closes the six-membered thiazine (B8601807) ring, yielding the final benzothiazine structure. researchgate.netacgpubs.org

These mechanisms highlight the versatility of 2-aminothiophenol as a building block and demonstrate that the formation of the 1,4-benzothiazine ring is a sequential process involving key bond-forming events and the formation of specific intermediates.

Stereochemical Aspects of Synthetic Pathways

The synthesis of 1,4-benzothiazine derivatives can involve the formation of one or more stereocenters, making the stereochemical outcome of the reaction a critical consideration. The stereoselectivity is highly dependent on the chosen synthetic route and the nature of the substrates and reagents.

In the synthesis of dihydrobenzothiazine derivatives, such as the p-tolyl substituted compounds reported by Saadouni et al., the reaction of 2-aminothiophenol with chiral epoxides leads to the formation of a mixture of diastereoisomers. researchgate.netacgpubs.org The creation of two adjacent stereocenters during the ring-forming process results in distinct stereoisomeric products that can be identified through spectroscopic methods like NMR. Although separation by column chromatography can be challenging, the presence of distinct signals in the 1H and 13C NMR spectra confirms the formation of multiple diastereomers. researchgate.net

Below is a data table summarizing the reported NMR signals for the two diastereomers of Methyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netthiazine-3-carboxylate, illustrating the spectroscopic differences that arise from the compound's stereochemistry. acgpubs.org

| Diastereomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|

| Diastereomer 1 | 2.31 (s, 3H, CH₃), 3.82 (s, 3H, CO₂Me), 4.74 (s, 1H, CHS), 5.41 (s, 1H, OH), 6.38-7.35 (m, Ar) | 21.34, 54.55, 64.31, 83.0, 114.33, 115.27, 116.92, 127.18, 127.96, 129.58, 131.62, 135.86, 140.19, 150.15, 163.31 |

| Diastereomer 2 | 2.48 (s, 3H, CH₃), 3.82 (s, 3H, CO₂Me), 4.74 (s, 1H, CHS), 5.41 (s, 1H, OH), 6.38-7.35 (m, Ar) | 21.34, 54.0, 64.31, 83.0, 114.33, 115.27, 116.92, 127.18, 127.96, 129.58, 131.62, 135.86, 140.19, 150.15, 166.0 |

Data sourced from Saadouni et al., Org. Commun. 7:2 (2014) 77-84. acgpubs.org

Insights into Rearrangement and Ring Transformation Mechanisms

The benzothiazine scaffold can participate in various rearrangement and ring transformation reactions, leading to diverse molecular architectures. While specific studies on the rearrangement of 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- are not extensively documented, insights can be drawn from related heterocyclic systems.

One documented transformation is the thermal rearrangement of 1-aryl-1λ4,2,4-benzothiadiazines, which isomerize to 4-aryl-4H-1,2,4-benzothiadiazines via an intramolecular rsc.orgresearchgate.net-sigmatropic shift at elevated temperatures. rsc.org Photochemical irradiation of these same compounds can induce a different rearrangement, leading to benzimidazoles through the cleavage of the sulfur-nitrogen ylide bond. rsc.org

Intermediates and Transition State Analysis in Key Reactions

The elucidation of reaction mechanisms relies heavily on the identification of intermediates and the analysis of transition states. In the synthesis of 1,4-benzothiazines, several key intermediates have been proposed and, in some cases, identified.

As discussed, the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds is believed to proceed through an enamine intermediate . nih.gov This intermediate is formed by the condensation of the amino group with one of the carbonyls, which then facilitates the final intramolecular cyclization. In the synthesis pathway involving epoxides, isolable intermediates are less common, but species such as cyanohydrins and α-ketoesters are proposed to exist transiently during the transformation. researchgate.netacgpubs.org

Transition state analysis, typically performed using computational chemistry methods like Density Functional Theory (DFT), provides deeper insight into reaction pathways, selectivity, and kinetics. While specific transition state calculations for the synthesis of 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- are not available in the literature, studies on related systems demonstrate the power of this approach. For example, DFT calculations have been used to rationalize the stereochemical outcome of cyclization reactions in the synthesis of complex molecules containing a benzothiazine moiety. By calculating the relative energies of the transition states for different cyclization paths, researchers can predict which diastereomeric product will be favored, often finding excellent agreement with experimental results. Such analyses are crucial for understanding and controlling stereoselectivity in complex organic syntheses.

Advanced Spectroscopic Characterization and Structural Elucidation of 4h 1,4 Benzothiazine, 3 4 Methylphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of organic molecules. For 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the 3-(4-methylphenyl) substituent are readily identifiable. The methyl (CH₃) group protons typically appear as a sharp singlet in the upfield region, around δ 2.3-2.4 ppm. The aromatic protons of the tolyl group exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets between δ 7.0 and δ 7.8 ppm.

The protons of the benzothiazine moiety also show distinct signals. The N-H proton of the thiazine (B8601807) ring is often observed as a broad singlet in the downfield region, typically above δ 8.0 ppm, although its position can be concentration and solvent-dependent. The vinyl proton at the C2 position of the thiazine ring gives rise to a singlet around δ 5.5-6.5 ppm. The four protons on the fused benzene (B151609) ring appear as a complex multiplet in the aromatic region, generally between δ 6.8 and δ 7.5 ppm. Theoretical calculations using Density Functional Theory (DFT) have been shown to produce theoretical ¹H NMR chemical shifts that are in good agreement with experimental values for similar benzothiazine structures. rsc.org

The ¹³C NMR spectrum provides complementary information. The methyl carbon of the tolyl group resonates at approximately δ 20-22 ppm. The carbons of the aromatic rings are observed in the typical downfield region of δ 115-150 ppm. The quaternary carbons, including those at the ring junctions and the one attached to the tolyl group, generally show lower intensity signals. Specifically, the C3 carbon atom bearing the methylphenyl group and the C2 vinylic carbon are key indicators of the 1,4-benzothiazine core structure.

Table 1: Typical NMR Spectroscopic Data for the 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- Scaffold

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ (tolyl) | ~ 2.35 (s, 3H) | ~ 21 |

| -C=CH- (thiazine) | ~ 6.0 (s, 1H) | ~ 100-110 |

| Ar-H (benzothiazine) | ~ 6.8-7.5 (m, 4H) | ~ 115-135 |

| Ar-H (tolyl) | ~ 7.1-7.8 (d, 2H; d, 2H) | ~ 125-140 |

| -NH- (thiazine) | > 8.0 (br s, 1H) | - |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, 'br s' denotes broad singlet. Chemical shifts are approximate and can vary with solvent and concentration.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. cardiff.ac.uk

The IR spectrum of 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- displays several key absorption bands. A prominent band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the thiazine ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

The region between 1500 and 1600 cm⁻¹ is dominated by C=C stretching vibrations from both the fused benzene ring and the tolyl substituent. The C=C stretching of the enamine moiety within the thiazine ring also contributes to this region. The C-N stretching vibration can be identified in the 1200-1350 cm⁻¹ range. The presence of the sulfur atom is often inferred from weaker C-S stretching bands in the fingerprint region, typically around 600-800 cm⁻¹.

Raman spectroscopy provides complementary data. Aromatic ring vibrations often produce strong signals in the Raman spectrum, aiding in the characterization of the substituted phenyl rings. esisresearch.org

Table 2: Key Vibrational Frequencies for 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300-3400 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3000-3100 | Medium (IR) |

| Aliphatic C-H Stretch | 2850-2980 | Medium (IR) |

| C=C Stretch (Aromatic/Vinyl) | 1500-1610 | Strong (IR, Raman) |

| C-N Stretch | 1200-1350 | Medium (IR) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z). esisresearch.org For 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-, the molecular formula is C₁₅H₁₃NS.

The calculated exact mass (monoisotopic mass) for this formula is 239.0769 Da. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS analysis would be expected to show a protonated molecule [M+H]⁺ with an m/z value of approximately 240.0847. The experimental measurement of this ion's mass to within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

While the specific crystal structure for 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- may not be publicly available, analysis of closely related structures, such as 2-(4-methylphenyl)-4H-1,3-benzothiazine and other 1,4-benzothiazine derivatives, allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.net

The central 4H-1,4-benzothiazine ring is not planar and is expected to adopt a non-planar conformation, such as a boat or sofa conformation, due to the sp³-hybridized nitrogen and sp²-hybridized carbons. nih.gov A key structural parameter is the dihedral angle between the mean plane of the benzothiazine moiety and the plane of the 3-(4-methylphenyl) ring. This angle is typically significant, indicating a twisted conformation that minimizes steric hindrance. nih.gov

Table 3: Predicted Crystallographic Parameters for 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Thiazine Ring Conformation | Boat or Sofa |

| Dihedral Angle (Benzothiazine/Tolyl) | 15-30° |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of conjugated molecules. rsc.org The spectrum of 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- is characterized by its extended π-conjugated system.

The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695) or dichloromethane, is expected to show intense absorption bands in the UV region. These bands correspond primarily to π → π* electronic transitions within the aromatic and heterocyclic ring systems. The conjugation between the benzothiazine core and the tolyl substituent influences the energy of these transitions and thus the position of the absorption maxima (λ_max). Typically, one or more maxima would be observed between 250 and 400 nm.

Upon excitation with light of an appropriate wavelength, some benzothiazine derivatives exhibit fluorescence. rsc.org The fluorescence emission spectrum would be red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. These photophysical properties are important for potential applications in materials science, such as in organic light-emitting diodes (OLEDs).

Table 4: Typical Photophysical Data for Benzothiazine Derivatives

| Parameter | Typical Range |

|---|---|

| Absorption Maximum (λ_abs) | 250-400 nm |

| Molar Absorptivity (ε) | > 10⁴ L mol⁻¹ cm⁻¹ |

| Emission Maximum (λ_em) | 400-550 nm |

Computational Chemistry and Theoretical Studies of 4h 1,4 Benzothiazine, 3 4 Methylphenyl

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular characteristics at the atomic level. For 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-, these calculations are used to determine its stable geometric configuration, electronic structure, and conformational possibilities.

Density Functional Theory (DFT) has become a widely used and reliable method for predicting the properties of molecules with high precision. researchgate.net It is frequently employed for the geometry optimization of 1,4-benzothiazine derivatives to find the most stable, lowest-energy three-dimensional structure. rsc.orgchem960.com Common approaches involve the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31G(d), 6-311G(d,p), or 6-311G**. researchgate.netrsc.orgnih.gov

The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. These theoretical parameters can then be correlated with experimental data, such as that obtained from single-crystal X-ray diffraction, to validate the computational model. researchgate.netrsc.org Beyond geometry, DFT calculations also provide a detailed picture of the electronic structure, including the distribution of electron density and molecular orbital energies, which are crucial for understanding the molecule's reactivity.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Benzothiazine Scaffold Note: These are representative values for related benzothiazine structures. Specific values for 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- would require dedicated calculation.

| Parameter | Typical Calculated Value |

|---|---|

| C-S Bond Length | 1.75 - 1.78 Å |

| C-N Bond Length | 1.38 - 1.42 Å |

| C=C Bond Length (Thiazine Ring) | 1.35 - 1.37 Å |

| C-S-C Bond Angle | ~100° |

Alongside DFT, ab initio methods like Hartree-Fock (HF) are also utilized in the computational study of heterocyclic systems. researchgate.net The HF method provides a fundamental approach to solving the electronic Schrödinger equation and is often used as a baseline for more advanced calculations. While generally less accurate than DFT for many applications due to its lack of electron correlation, comparing HF and DFT results can provide a more comprehensive understanding of the molecule's electronic properties. researchgate.net The optimized geometry obtained from both DFT and HF methods in the gas phase can be compared with experimental solid-phase data to assess the accuracy of the theoretical models. researchgate.net

The six-membered thiazine (B8601807) ring in the 1,4-benzothiazine scaffold is not planar. Conformational analysis is performed to identify the most stable conformation. For related benzothiazine structures, the thiazine ring has been observed to adopt a boat conformation. nih.gov In the case of 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-, computational potential energy surface scans can determine the energy barriers between different possible conformers and confirm the lowest-energy arrangement.

Tautomerism is also a key consideration. The "4H-" designation indicates the position of a hydrogen atom on the nitrogen at position 4. Theoretical calculations can be used to compare the relative stabilities of different tautomers, such as the 2H-isomer, by calculating their ground-state energies. This helps to confirm that the 4H-tautomer is indeed the most stable form under normal conditions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net An MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.org

For 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-, the MEP map would typically show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. In benzothiazines, such regions are generally located around the sulfur and nitrogen heteroatoms due to their lone pairs of electrons.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.

Neutral Regions (Green): These areas, usually the aromatic rings, have a balanced potential.

The MEP analysis provides crucial information about where the molecule is most likely to interact with other reagents, helping to explain its biological and chemical activities. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. youtube.com

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals. researchgate.netnih.gov

Table 2: Representative FMO Data for 1,4-Benzothiazine Derivatives Note: Values are illustrative and derived from studies on related compounds. researchgate.netnih.gov The specific energies for 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- would vary.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

Reactivity Descriptors (Electron Affinity, Ionization Potential, Chemical Potential, Hardness, Softness)

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Chemical Potential (μ): The escaping tendency of electrons. μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (ELUMO - EHOMO) / 2

Global Softness (S): The inverse of hardness, indicating high reactivity. S = 1 / (2η)

Electronegativity (χ): The power to attract electrons. χ = -μ = -(EHOMO + ELUMO) / 2

These descriptors provide a powerful framework for comparing the reactivity of different benzothiazine derivatives and understanding their chemical behavior. nih.govscirp.org For instance, a compound with a low chemical hardness and high softness value is predicted to be highly reactive. scirp.org

Table 3: Calculated Global Reactivity Descriptors Note: These values are derived from the representative FMO data in Table 2 and serve as an illustration.

| Descriptor | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.5 - 6.5 | Ease of electron removal |

| Electron Affinity (A) | -ELUMO | 1.0 - 2.0 | Ability to accept an electron |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.25 - 4.25 | Electron-attracting tendency |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -3.25 to -4.25 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 | Resistance to charge transfer |

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of 1,4-benzothiazine derivatives. rsc.orgchem960.com These computational methods can calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis spectra) with a high degree of accuracy.

The standard procedure involves optimizing the molecule's geometry at a specific level of theory, such as DFT with the B3LYP functional and a basis set like 6-311G(d,p). mdpi.com Following optimization, NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The resulting theoretical values are then compared with experimental data obtained from synthesized compounds.

Studies on various 1,4-benzothiazine analogs have shown a strong correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts. rsc.orgchem960.com This agreement validates the accuracy of the computed molecular structure and electronic environment. Discrepancies, if any, can often be attributed to solvent effects or the specific crystalline state in experimental measurements, which can be further refined in more advanced computational models. The correlation between theoretical and experimental data is a crucial step in confirming the structure of newly synthesized compounds. ijcrt.orgnih.gov

Table 1: Illustrative Correlation of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Representative 1,4-Benzothiazine Scaffold This table is a representative example based on typical findings for the 1,4-benzothiazine class of compounds and does not represent experimentally verified data for 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-.

| Carbon Atom | Theoretical Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|

| C-2 | 125.8 | 126.2 | -0.4 |

| C-3 | 148.1 | 147.5 | +0.6 |

| C-4a | 122.5 | 122.9 | -0.4 |

| C-5 | 127.3 | 127.1 | +0.2 |

| C-6 | 124.0 | 124.5 | -0.5 |

| C-7 | 126.9 | 126.6 | +0.3 |

| C-8 | 115.8 | 116.0 | -0.2 |

| C-8a | 142.4 | 142.1 | +0.3 |

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the forces that govern crystal packing. The analysis generates several maps and plots:

d_norm surface: This map highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds, while blue regions indicate longer contacts. nih.gov

Shape Index and Curvedness: These maps provide information about the shape of the molecule and can reveal π-π stacking interactions, which are typically indicated by adjacent red and blue triangles on the shape index surface. nih.gov

For heterocyclic compounds similar to 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-, Hirshfeld analysis typically reveals that the crystal packing is dominated by a combination of van der Waals forces and weaker hydrogen bonds. nih.gov The most significant contributions often come from H···H, C···H/H···C, and S···H contacts. mdpi.com In the case of the target molecule, weak C-H···π interactions between the hydrogen atoms and the aromatic rings would also be expected to play a role in stabilizing the crystal structure. nih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Heterocyclic Systems This table presents a generalized summary of interaction percentages found in similar aromatic heterocyclic crystals and is for illustrative purposes.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 45 - 60% | Represents the most abundant, though individually weak, van der Waals contacts. nih.gov |

| C···H / H···C | 15 - 25% | Indicates C-H···π interactions and other van der Waals contacts involving carbon and hydrogen. nih.govmdpi.com |

| S···H / H···S | 5 - 10% | Highlights interactions involving the sulfur heteroatom, contributing to the packing arrangement. mdpi.com |

| N···H / H···N | 2 - 5% | Represents weak hydrogen bonding or van der Waals contacts involving the nitrogen heteroatom. |

| C···C | 1 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding potential mechanisms of action. 1,4-Benzothiazine derivatives are known to possess a wide range of biological activities, and docking studies help to elucidate their interactions at the molecular level. researchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) and identify the most stable binding pose. mdpi.com Analysis of this pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, related benzothiazine compounds have been docked against targets like topoisomerase II and GABAA receptors. nih.govorientjchem.org

Table 3: Hypothetical Molecular Docking Results for 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- against a Protein Kinase Target This table is a fictional representation to illustrate the typical output of a molecular docking study.

| Parameter | Value / Description |

|---|---|

| Target Protein (PDB ID) | e.g., 3Q6B (Human MEK1 Kinase) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Val127, Lys97, Leu215, Asp208, Met145 |

| Types of Interactions | - Hydrogen bond with Asp208

|

| Predicted Inhibition Constant (Ki) | 1.2 µM |

Prediction of ADMET Properties (in silico methodologies)

Before a compound can be considered for therapeutic use, its pharmacokinetic and toxicological profile must be assessed. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical in this evaluation. In silico tools and web servers, such as SwissADME and preADMET, allow for the early-stage prediction of these properties, reducing the time and cost associated with experimental testing. researchgate.net

These predictive models analyze the molecular structure of a compound like 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- to estimate various parameters. Key assessments include:

Drug-likeness: Evaluated based on rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net

Absorption: Prediction of gastrointestinal (GI) absorption and cell permeability (e.g., Caco-2).

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. researchgate.net

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

Table 4: Representative in silico ADMET Profile for a 1,4-Benzothiazine Derivative This table illustrates a typical ADMET prediction for a drug-like molecule and is not specific to 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-.

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Compliant with Lipinski's Rule | |

| H-bond Donors | < 5 | Compliant with Lipinski's Rule | |

| H-bond Acceptors | < 10 | Compliant with Lipinski's Rule | |

| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |

| CYP2D6 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2D6 | |

| Toxicity | Ames Mutagenicity | Non-mutagen | Predicted to be safe from mutagenic effects |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Structure Activity Relationship Sar Studies and Biological Activity Hypotheses for 4h 1,4 Benzothiazine, 3 4 Methylphenyl Analogs in Vitro and in Silico Focus

General Overview of Biological Activities Associated with 1,4-Benzothiazine Scaffolds

The 1,4-benzothiazine nucleus is associated with a broad spectrum of pharmacological properties, making it a versatile scaffold in drug discovery. jocpr.comresearchgate.net The presence of nitrogen and sulfur atoms in the heterocyclic ring, along with the fused benzene (B151609) ring, contributes to its ability to interact with various biological macromolecules.

Antimicrobial and Antifungal Activity: Derivatives of 1,4-benzothiazine have demonstrated significant activity against a range of microbial pathogens. researchgate.net Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.net The antifungal properties of 1,4-benzothiazine derivatives have also been extensively investigated, with some analogs showing potent activity against various fungal strains, including Candida albicans. nih.govresearchgate.net The mechanism of antifungal action is often attributed to the inhibition of fungal-specific enzymes. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of the 1,4-benzothiazine scaffold is well-documented. epa.gov Various derivatives have been shown to inhibit key inflammatory mediators, suggesting their potential in the development of new anti-inflammatory agents.

Antioxidant Activity: Several 1,4-benzothiazine derivatives have been reported to possess antioxidant properties. nih.govresearchgate.net They can scavenge free radicals and inhibit oxidative stress, which is implicated in a variety of disease states.

Antiproliferative Activity: The antiproliferative effects of 1,4-benzothiazine derivatives against various cancer cell lines have been a subject of interest. nih.govresearchgate.netresearchgate.net These compounds can induce apoptosis and inhibit cell cycle progression in cancer cells, highlighting their potential as anticancer agents.

SAR Analysis of 3-(4-methylphenyl)-substituted 4H-1,4-Benzothiazine Derivatives

While extensive research exists on the broader 1,4-benzothiazine class, specific and detailed structure-activity relationship (SAR) studies focusing exclusively on 3-(4-methylphenyl)-substituted 4H-1,4-benzothiazine derivatives are limited in the public domain. However, by examining studies on related 3-aryl-substituted 1,4-benzothiazines, some general SAR trends can be inferred.

The substitution at the 3-position of the 4H-1,4-benzothiazine ring with an aromatic group, such as the 4-methylphenyl moiety, is a common feature in many biologically active analogs. The nature and substitution pattern on this aryl ring can significantly influence the biological activity.

| General Structure | Substitution on Phenyl Ring | Observed/Hypothesized Activity |

| 4-methyl (p-tolyl) | The methyl group, being an electron-donating group, can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. The lipophilicity conferred by the methyl group might also affect cell membrane permeability. | |

| Electron-withdrawing groups (e.g., halogens, nitro) | Introduction of electron-withdrawing groups can alter the molecule's electronic distribution and its ability to participate in hydrogen bonding or other non-covalent interactions, which can either enhance or diminish a specific biological activity. | |

| Electron-donating groups (e.g., methoxy, hydroxyl) | These groups can increase the electron density of the aromatic ring and participate in hydrogen bonding, which may be crucial for binding to specific enzymes or receptors. | |

| Positional Isomers (ortho, meta, para) | The position of the substituent on the phenyl ring is critical. A para-substitution, as in the case of the 4-methylphenyl group, extends the molecule in a linear fashion, which might be optimal for fitting into a specific binding pocket. Ortho and meta substitutions would result in different spatial arrangements, potentially leading to altered biological activity. |

Mechanistic Hypotheses of Biological Interactions at the Molecular Level

The diverse biological activities of 1,4-benzothiazine derivatives stem from their ability to interact with a variety of molecular targets. For 3-(4-methylphenyl)-4H-1,4-benzothiazine and its analogs, several mechanistic hypotheses can be proposed based on studies of the broader compound class.

Enzyme Inhibition: A primary mechanism of action for many bioactive heterocyclic compounds is the inhibition of specific enzymes. For antimicrobial and antifungal activity, 1,4-benzothiazine derivatives may target enzymes essential for microbial survival, such as those involved in cell wall synthesis or DNA replication. In the context of anti-inflammatory activity, these compounds might inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are key to the inflammatory cascade. For antiproliferative effects, they could potentially inhibit protein kinases or other enzymes crucial for cancer cell growth and proliferation. The 3-(4-methylphenyl) substituent could play a role in directing the molecule to the active site of the enzyme and establishing key binding interactions.

Modulation of Signaling Pathways: By interacting with key enzymes or receptors, 3-(4-methylphenyl)-4H-1,4-benzothiazine analogs could modulate intracellular signaling pathways. For example, their antiproliferative effects might be mediated through the induction of apoptotic pathways or the arrest of the cell cycle at specific checkpoints. Their anti-inflammatory effects could be a result of down-regulating pro-inflammatory signaling cascades.

Development of Structure-Based Design Principles for Targeted Analogs

Building upon the general SAR and mechanistic hypotheses, several structure-based design principles can be formulated for the development of targeted analogs of 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-.

Target-Specific Modifications: A crucial first step is the identification of a specific biological target (e.g., a particular enzyme or receptor). Once a target is identified, computational tools such as molecular docking and molecular dynamics simulations can be employed to predict the binding mode of the lead compound, 3-(4-methylphenyl)-4H-1,4-benzothiazine. These in silico studies can reveal key interactions between the compound and the target's active site.

Systematic Modification of the 4-Methylphenyl Group: The 4-methylphenyl moiety offers a prime location for systematic modifications to probe the binding pocket of the target.

Exploring Substituent Effects: A library of analogs can be synthesized with various substituents at the para-position of the phenyl ring (e.g., halogens, hydroxyl, methoxy, trifluoromethyl) to systematically evaluate the impact of electronic and steric properties on activity.

Positional Isomerism: Moving the methyl group to the ortho- and meta-positions would provide valuable information on the spatial requirements of the binding site.

Bioisosteric Replacement: The methyl group could be replaced with other bioisosteres (e.g., ethyl, chloro, bromo) to fine-tune the lipophilicity and steric bulk.

Modifications on the Benzothiazine Core: While the focus is on the 3-aryl substituent, modifications to the benzothiazine nucleus itself can also lead to improved activity and selectivity.

Substitution on the Benzene Ring: Introducing substituents on the benzene ring of the benzothiazine core can modulate the electronic properties and provide additional points of interaction with the target.

N-Alkylation/Arylation: The nitrogen atom at the 4-position can be substituted with various alkyl or aryl groups to explore additional binding interactions and modify the physicochemical properties of the molecule.

Data-Driven Design using QSAR: As biological data for a series of analogs becomes available, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models mathematically correlate the structural features of the compounds with their biological activity, providing predictive tools to guide the design of more potent and selective analogs.

By integrating these in vitro and in silico approaches, a more rational and efficient drug discovery process can be pursued for the development of novel therapeutic agents based on the 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- scaffold.

Advanced Applications and Future Research Directions

Potential in Material Science and Optoelectronic Applications (e.g., Dyes, Photoactive Materials)

The inherent chromophoric properties of the 1,4-benzothiazine nucleus, which forms the core of naturally occurring pheomelanin pigments, underscore its potential in material science. nih.gov The conjugated system of 3-aryl-4H-1,4-benzothiazines, including the 3-(4-methylphenyl) derivative, makes them promising candidates for the development of dyes and photoactive materials.

Recent studies on related 1,4-benzothiazine structures have highlighted their utility in several technologically significant areas:

Electrochromic Materials: A (pyrrolo)bis(1,4-benzothiazine) has been successfully integrated into a 3,4-ethylenedioxythiophene (B145204) (EDOT)-based film. This resulted in an electrochromic material with exceptionally fast switching times for coloration (4.07 s) and bleaching (0.47 s), demonstrating the potential of the benzothiazine scaffold in creating responsive materials for smart windows and displays. nih.gov

Bioimaging: The ability of highly conjugated 1,4-benzothiazine derivatives to form fluorescent π-aggregates is being harnessed for diagnostic applications. Nanoparticles derived from a (pyrrolo)bis(1,4-benzothiazine) exhibited bright green-yellow fluorescence with a large Stokes shift and high quantum yield in water, which are critical features for effective bioimaging agents. nih.gov

Photocatalysis: A 1,4-benzothiazine fused with a quinoxaline (B1680401) ring has been shown to act as an efficient photoredox catalyst. It facilitates visible-light-mediated cycloaddition reactions even at very low concentrations, opening avenues for its use in sustainable chemical synthesis. nih.gov

The photophysical properties of some 1,4-benzothiazine derivatives have been investigated using ultraviolet-visible and fluorescence spectroscopy, confirming their potential as photoactive materials. rsc.org The specific substitution with a 4-methylphenyl group at the 3-position can be expected to modulate these electronic properties, offering a route to fine-tune the absorption and emission characteristics for targeted applications.

Role as Intermediates in Complex Organic Synthesis

Beyond their direct applications, 4H-1,4-benzothiazines are valuable intermediates in the synthesis of more complex molecules. Their heterocyclic core can be strategically modified to build elaborate molecular frameworks. The 1,4-benzothiazine nucleus is a versatile scaffold that allows for a wide range of functionalizations, making it a key building block for innovative chemical systems. nih.gov

For instance, derivatives of 4H-benzo[b] nih.govrsc.orgthiazine-3-carboxylic acid have been used in the enantioselective synthesis of nonproteinogenic amino acids. nih.gov This demonstrates the utility of the benzothiazine scaffold in constructing chiral molecules with potential applications in peptide chemistry and drug discovery. The presence of the reactive N-H group and the electron-rich aromatic system in 3-(4-methylphenyl)-4H-1,4-benzothiazine provides handles for further chemical transformations, enabling its incorporation into larger, multifunctional structures.

Green Chemistry Approaches in 4H-1,4-Benzothiazine Synthesis

In line with the growing emphasis on sustainable chemistry, several green synthetic methods for preparing 4H-1,4-benzothiazines have been developed. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and catalysts.

Key green strategies include:

Microwave Irradiation: The condensation of 2-aminothiophenols with β-diketones has been achieved using basic alumina (B75360) as a solid support under microwave irradiation, significantly reducing reaction times to 6-11 minutes and improving yields (69-85%). nih.govcbijournal.com

Biocatalysis: Baker's yeast has been employed as a whole-cell biocatalyst for the reaction between 2-aminothiophenols and 1,3-dicarbonyl compounds. This method proceeds at ambient temperature and can be accelerated with ultrasonic irradiation. nih.gov

Solvent-Free Reactions: High yields (83-96%) of 2,3-disubstituted-1,4-benzothiazines have been obtained through the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds using a catalytic amount of hydrazine (B178648) hydrate (B1144303) under solvent-free conditions. nih.gov

Aqueous Synthesis: In the presence of β-cyclodextrin as a supramolecular catalyst, the cyclocondensation of 1,3-dicarbonyl compounds with substituted diaryl disulfides can be performed in water, achieving excellent yields (70-91%) in a short time. nih.gov

| Method | Reactants | Catalyst/Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | 2-Aminothiophenols + β-Diketones | Basic Alumina, Solvent-free, MW | 69-85% | Rapid reaction time (6-11 min) | nih.govcbijournal.com |

| Biocatalysis | 2-Aminothiophenols + 1,3-Dicarbonyls | Baker's Yeast, Methanol, Ultrasonic irradiation | 51-82% | Use of a renewable biocatalyst | nih.gov |

| Solvent-Free Synthesis | 2-Aminobenzenethiols + 1,3-Dicarbonyls | Hydrazine Hydrate (catalytic) | 83-96% | Avoids use of organic solvents | nih.gov |

| Aqueous Supramolecular Catalysis | Diaryl Disulfides + 1,3-Dicarbonyls | β-Cyclodextrin, Water, 60°C | 70-91% | Environmentally benign solvent (water) | nih.gov |

Computational Design of Novel 4H-1,4-Benzothiazine Architectures

Computational chemistry plays a pivotal role in the rational design of novel 4H-1,4-benzothiazine derivatives with tailored properties. Techniques like Density Functional Theory (DFT) are employed to predict molecular geometries, electronic structures, and reactivity. rsc.orgnih.gov

Computational studies on 1,4-benzothiazine derivatives have focused on:

Optimized Geometry: DFT calculations, often using basis sets like 6-31G(d) or B3LYP/6-311G**, are used to determine the most stable conformation of the molecule. rsc.orgnih.gov

Electronic Properties: The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the electronic transitions and predicting the photo-physical behavior of these compounds. nih.gov

Reactivity Descriptors: Parameters such as electron affinity, ionization potential, chemical potential, and hardness are calculated to predict the chemical reactivity and stability of newly designed molecules. nih.gov

Spectroscopic Correlation: Theoretical calculations of NMR chemical shifts are performed and correlated with experimental data to confirm the structure of synthesized compounds. rsc.org

These computational tools enable researchers to screen potential candidates virtually before embarking on laboratory synthesis, accelerating the discovery of new 1,4-benzothiazine architectures with desirable characteristics for applications in material science and beyond.

| Computational Method | Parameter Calculated | Significance | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Predicts the most stable 3D structure. | rsc.org |

| DFT/B3LYP/6-311G** | HOMO/LUMO Energy Gap | Relates to electronic transitions and photoactivity. | nih.gov |

| DFT | Reactivity Descriptors (e.g., Hardness, Softness) | Provides insight into the chemical reactivity and stability. | nih.gov |

| DFT | 1H and 13C NMR Chemical Shifts | Aids in structural confirmation by comparing with experimental spectra. | rsc.org |

Unexplored Reactivity Patterns and Synthetic Challenges

While significant progress has been made in the synthesis of 4H-1,4-benzothiazines, challenges and unexplored areas remain. The stability of the benzothiazine ring can be a concern; for example, derivatives with a carboxylic function at the C-3 position have shown low stability under both acidic and basic conditions, complicating their synthetic utility. nih.gov

Synthetic challenges often include:

Low Yields and Long Reaction Times: Some conventional synthetic routes suffer from low product yields and require extended reaction times, such as the direct condensation of 2-aminothiophenol (B119425) with certain dicarbonyl compounds. nih.gov

By-product Formation: The synthesis can sometimes lead to the formation of undesired by-products, necessitating complex purification steps like column chromatography. nih.gov

Limited Scope: Certain synthetic methods may not be applicable to a wide range of substrates, limiting the structural diversity of the resulting benzothiazine derivatives.

Future research will likely focus on developing more robust and versatile synthetic methodologies. Exploring the reactivity of the C-2 position and the N-H group of the 3-(4-methylphenyl)-4H-1,4-benzothiazine core could lead to novel transformations and the creation of new molecular scaffolds. Uncovering new reaction pathways and overcoming existing synthetic hurdles are essential for fully realizing the potential of this promising class of heterocyclic compounds.

Conclusion and Outlook

Summary of Key Research Findings

There are no specific key research findings to summarize for the compound 4H-1,4-Benzothiazine, 3-(4-methylphenyl)- due to a lack of dedicated published studies. Research on the broader class of 1,4-benzothiazines has shown that the nature and position of substituents on the phenyl ring at the 3-position can significantly influence the biological activity of the molecule. However, without specific experimental data for the 4-methylphenyl substituent, any claims about its specific effects would be purely speculative.

Current Limitations and Gaps in Knowledge

The primary and most significant gap in knowledge is the near-complete absence of research on 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-. The following are key limitations:

Lack of Synthesis and Characterization Data: While general synthetic routes are known, specific reaction conditions, yields, and detailed spectroscopic and crystallographic characterization for this compound are not available in the literature.

No Biological Evaluation: The potential pharmacological profile of this compound remains unexplored. There is no information on its antimicrobial, antioxidant, anticancer, or any other biological activities.

Future Perspectives and Emerging Trends in 4H-1,4-Benzothiazine Research

The future of 1,4-benzothiazine research lies in the systematic exploration of novel derivatives and their therapeutic potential. For a compound like 4H-1,4-Benzothiazine, 3-(4-methylphenyl)-, future research could be directed towards:

Synthesis and Full Characterization: The first logical step would be the targeted synthesis and comprehensive characterization of the compound.

Broad Biological Screening: A comprehensive screening of its biological activities against a panel of targets (e.g., various bacterial and fungal strains, cancer cell lines, and enzyme assays) would be crucial to identify any potential therapeutic utility.

Computational Studies: In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, could help in understanding its potential binding modes to biological targets and its pharmacokinetic properties.